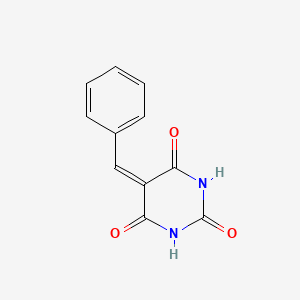

5-Benzylidenebarbituric acid

Descripción general

Descripción

5-Benzylidenebarbituric acid is a derivative of barbituric acid, characterized by the presence of a benzylidene group at the 5-position. This compound is known for its diverse biological activities and has been extensively studied in organic and medicinal chemistry . The compound is synthesized through the Knoevenagel condensation reaction, which involves the reaction of barbituric acid with benzaldehyde .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidenebarbituric acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting barbituric acid with benzaldehyde in the presence of a base such as piperidine or ethanolamine . The reaction can be performed in various solvents, including ethanol, methanol, and water. The reaction conditions can vary, with some methods requiring refluxing for several hours, while others can be completed at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using green chemistry principles. For example, the reaction can be carried out in water as a solvent under electrochemical conditions, which allows for a fast, catalyst-free, and atom-economical synthesis . This method not only reduces the environmental impact but also improves the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

5-Benzylidenebarbituric acid undergoes various chemical reactions, including:

Michael Addition: The compound can form Michael adducts with nucleophiles such as alkoxides, amines, thiols, and water.

Hetero-Diels-Alder Reaction: It can react as a diene in a hetero-Diels-Alder reaction to form various pyrano[2,3-d]pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Mild oxidizing agents such as hydrogen peroxide or oxygen can be used.

Michael Addition: Nucleophiles like alkoxides, amines, and thiols are commonly used under basic conditions.

Hetero-Diels-Alder Reaction: This reaction typically requires a diene and a dienophile under thermal or catalytic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Michael Addition: Symmetric Michael adducts.

Hetero-Diels-Alder Reaction: Pyrano[2,3-d]pyrimidine derivatives with various biological activities.

Aplicaciones Científicas De Investigación

Synthesis of 5-Benzylidenebarbituric Acid

5-BBA can be synthesized through various methods, including:

- Knoevenagel Condensation : This is the most common method, involving the reaction of barbituric acid with substituted benzaldehydes. This reaction can be facilitated by different catalysts or under solvent-free conditions using infrared irradiation .

- Electrochemical Methods : Recent advancements have introduced electrochemical synthesis as a fast and environmentally friendly approach to produce 5-BBA derivatives without the need for catalysts .

Antibacterial Activity

5-BBA and its derivatives have shown significant antibacterial properties against various gram-positive and gram-negative bacteria. A study reported the synthesis of several substituted 5-benzylidenebarbituric acids, which were evaluated for their antibacterial activity. The results indicated a broad range of inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, with varying effectiveness based on the substituents present on the benzene ring .

Table 1: Antibacterial Activity of Substituted 5-Benzylidenebarbituric Acids

| Compound | Inhibition Zone (mm) | Standard (Amphotericin-B) |

|---|---|---|

| 5-BBA (-OCH3) | 21 | 20 |

| 5-BBA (-Cl) | 14 | |

| 5-BBA (-NO2) | 17 | |

| Control | 9 |

Neuropharmacological Effects

Research has highlighted the tranquilizing effects of certain derivatives of 5-BBA, particularly when evaluated in vivo using rodent models. Compounds derived from 5-benzyl-5-chlorobarbiturates exhibited significant CNS activity, suggesting potential use as tranquilizers .

Anticancer Properties

The anticancer potential of barbituric acid derivatives has also been explored. For instance, pyridino[2,3-d]pyrimidine derivatives formed through condensation reactions involving barbituric acid have demonstrated efficacy in inhibiting lung cancer cell proliferation . The presence of amino groups in these compounds enhances their ability to penetrate cell walls, making them promising candidates for further development in cancer therapeutics.

Other Applications

Beyond antibacterial and anticancer activities, 5-BBA derivatives are being investigated for their roles in:

- Organic Synthesis : They serve as intermediates in synthesizing complex organic molecules, including pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines .

- Nonlinear Optical Materials : Some derivatives have been studied for their nonlinear optical properties, which are valuable in photonic applications .

Case Study 1: Antibacterial Efficacy

A study conducted by Radhakrishnan et al. synthesized a series of substituted 5-benzylidenebarbituric acids and assessed their antibacterial activities against multiple strains of bacteria. The findings indicated that specific substitutions significantly enhanced antibacterial efficacy, correlating well with Hammett substituent constants .

Case Study 2: Neuropharmacological Evaluation

In vivo studies on mice treated with synthesized benzylidene derivatives revealed significant variations in tranquilizing effects compared to control groups. These results suggest that structural modifications can lead to enhanced CNS activity, warranting further investigation into their pharmacokinetics and therapeutic index .

Mecanismo De Acción

The mechanism of action of 5-Benzylidenebarbituric acid involves its interaction with various molecular targets:

Comparación Con Compuestos Similares

Similar Compounds

5-Benzylidene-2-thiobarbituric acid: Similar in structure but contains a sulfur atom in place of an oxygen atom.

5-Phenyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione: A derivative formed through the hetero-Diels-Alder reaction.

Uniqueness

5-Benzylidenebarbituric acid is unique due to its strongly polarized exocyclic double bond, which makes it highly reactive in various chemical transformations. This reactivity allows it to participate in a wide range of reactions, making it a versatile compound in organic synthesis .

Actividad Biológica

5-Benzylidenebarbituric acid (5-BBA) is a compound derived from barbituric acid, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

5-BBA is synthesized through the condensation of barbituric acid with benzaldehyde. The resulting compound exhibits enhanced biological activities compared to its parent compound, barbituric acid. Its structure allows for various substitutions that can further modulate its activity.

1. Urease Inhibition

One of the most notable biological activities of 5-BBA is its ability to inhibit urease, an enzyme linked to several medical conditions, including urinary tract infections and gastric ulcers. In a study involving virtual screening and in vitro assays, 5-BBA demonstrated an IC50 value of 41.6 µM , indicating significant urease inhibitory activity compared to the standard inhibitor hydroxyurea (IC50 = 100 µM) .

| Compound | IC50 (µM) |

|---|---|

| This compound | 41.6 |

| Hydroxyurea | 100 |

2. Antibacterial Activity

Research has shown that 5-BBA exhibits antibacterial properties against various pathogens. A study evaluated the antibacterial efficacy of several derivatives of 5-BBA, revealing that certain substitutions enhance its activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Tranquilizing Effects

In vivo evaluations have indicated that derivatives of 5-BBA possess tranquilizing effects. A study involving mice demonstrated that these compounds significantly increased the latency time before the first fall in rota-rod tests, suggesting sedative properties .

The mechanisms underlying the biological activities of 5-BBA are multifaceted:

- Urease Inhibition : The interaction between 5-BBA and urease is likely due to structural compatibility, where the compound binds to the active site of the enzyme, preventing substrate access.

- Antibacterial Action : The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

- Sedative Properties : The tranquilizing effects are attributed to modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Study: Urease Inhibition in Clinical Settings

A pilot study investigated the potential of 5-BBA as a urease inhibitor in patients with chronic urinary tract infections. Results indicated a significant reduction in urease activity in urine samples post-treatment, correlating with symptomatic relief in patients .

Research Findings on Antibacterial Efficacy

A comprehensive structure-activity relationship (SAR) study highlighted that para-substituted derivatives of 5-BBA exhibited superior antibacterial properties compared to ortho or meta-substituted analogs. This finding underscores the importance of molecular structure in determining biological efficacy .

Propiedades

IUPAC Name |

5-benzylidene-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWDWOZYVQQAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286913 | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27402-47-7 | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.